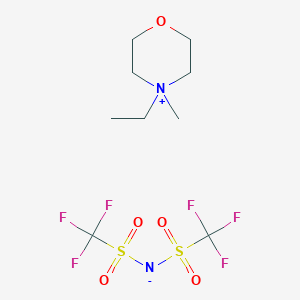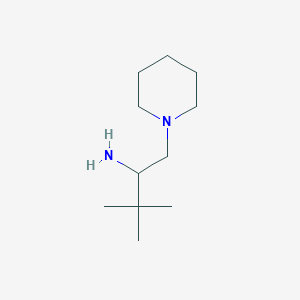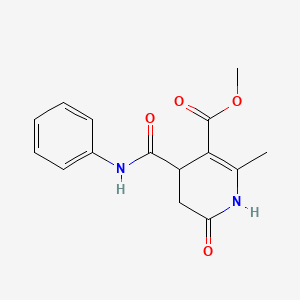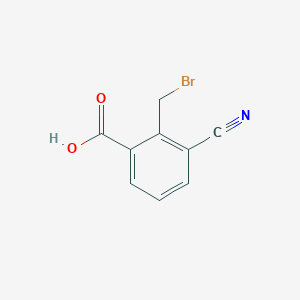
2-Azido-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-azido-N-2-pyridinyl- is an organic compound with the molecular formula C12H9N5O It is a derivative of benzamide, where the benzamide moiety is substituted with an azido group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-azido-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(2-pyridinyl)benzamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of benzamide, 2-azido-N-2-pyridinyl-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-azido-N-2-pyridinyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dichloromethane as a solvent.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of N-(2-pyridinyl)benzamide.
Cycloaddition Reactions: Formation of triazole derivatives.
Applications De Recherche Scientifique
Benzamide, 2-azido-N-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of benzamide, 2-azido-N-2-pyridinyl- involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting or modulating their activity. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)benzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azidobenzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
Pyridine-linked 1,2,4-oxadiazole benzamides: These compounds have different heterocyclic structures, which can lead to different biological activities and applications.
Uniqueness
Benzamide, 2-azido-N-2-pyridinyl- is unique due to the presence of both the azido and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity. The azido group allows for versatile chemical modifications through cycloaddition reactions, while the pyridinyl group can enhance interactions with biological targets.
Propriétés
Numéro CAS |
74152-86-6 |
|---|---|
Formule moléculaire |
C12H9N5O |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-azido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9N5O/c13-17-16-10-6-2-1-5-9(10)12(18)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,18) |
Clé InChI |
IHHZVKVHCYZIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)


![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)







![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)

